molecular formula C7H9BrN2O2S B8492790 6-bromo-N,N-dimethylpyridine-2-sulfonamide CAS No. 869640-47-1

6-bromo-N,N-dimethylpyridine-2-sulfonamide

Cat. No. B8492790
M. Wt: 265.13 g/mol
InChI Key: GNYGARMOTNFULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a chemical compound with the empirical formula C7H9BrN2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “6-bromo-N,N-dimethylpyridine-2-sulfonamide” is 201.06 . The SMILES string representation of its structure is CN(C)c1cccc(Br)n1 .


Physical And Chemical Properties Analysis

“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a solid substance . It has a molecular weight of 201.06 . The compound does not have a defined flash point .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it can be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion, it’s advised to rinse the mouth and seek medical help immediately .

properties

CAS RN

869640-47-1

Product Name

6-bromo-N,N-dimethylpyridine-2-sulfonamide

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

6-bromo-N,N-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-5-3-4-6(8)9-7/h3-5H,1-2H3

InChI Key

GNYGARMOTNFULB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dibromopyridine (12 g, 50 mmol) was dissolved in diethyl ether (150 mL) and the solution was cooled to −70° C. n-Butyl lithium (1.6M in hexane, 35 mL, 55 mmol) was added slowly and the solution was stirred for 15 minutes. Sulfur dioxide gas was then passed through the mixture until a pale yellow precipitate was produced. The reaction mixture was then warmed to room temperature and the solvent was evaporated under reduced pressure. The resulting residue was triturated with petroleum ether to afford the intermediate. The salt was then suspended in dichloromethane, cooled to −70° C. and sulfuryl chloride (75 mL, 93 mmol) was added slowly. The reaction mixture was stirred for 75 minutes and dimethylamine was then added until a basic pH was achieved. The mixture was washed with water and the organic solution was dried over magnesium sulfate and concentrated in vacuo. Trituration of the residue with dichloromethane and petroleum ether afforded the title compound as a white solid in 38% yield, 5.1 g
Quantity
12 g
Type
reactant
Reaction Step One
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150 mL
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solvent
Reaction Step One
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35 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
Yield
38%

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